N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring fused to a thiazole ring, and a methoxybenzamide group
Mechanism of Action
Target of Action
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a benzothiazole-based compound that has been studied for its anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The interaction of this compound with its target, the DprE1 enzyme, results in the inhibition of the enzyme’s activity . This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall and leading to the death of the bacteria .
Biochemical Pathways
The action of this compound affects the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and ultimately, bacterial death .
Pharmacokinetics
The compound’s inhibitory concentrations were compared with standard reference drugs, indicating that it has been evaluated for its bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of the DprE1 enzyme . On a cellular level, this results in the disruption of the arabinogalactan biosynthesis pathway, leading to the loss of cell wall integrity and the death of Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the benzothiazole and thiazole rings
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide has shown potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for developing new antimicrobial drugs.
Medicine: The compound has been studied for its potential therapeutic effects, including its use in treating infections and inflammatory conditions. Its mechanism of action involves interfering with microbial cell wall synthesis and disrupting cellular processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound shares a similar benzothiazole structure but lacks the thiazole and methoxybenzamide groups.
N-(3-hydroxyphenyl)-octanamide: This compound contains a benzothiazole ring but has a different substituent group.
Uniqueness: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide stands out due to its dual-ring structure and the presence of the methoxybenzamide group, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-12-6-4-5-11(9-12)16(22)21-18-20-14(10-24-18)17-19-13-7-2-3-8-15(13)25-17/h2-10H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHDFUBLOSCIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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